2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, is characterized by its unique structure, which includes a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system. This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of Methyl Groups: The introduction of methyl groups at the 2-position can be accomplished using alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The indene ring system can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
2,3-Dihydro-5-methyl-1H-indene: This compound has a similar indene ring system but with a single methyl group at the 5-position.
2,3-Dihydro-4,6-dimethyl-1H-indene: This compound features two methyl groups at the 4 and 6 positions of the indene ring.
Comparison:
Structural Differences: The position and number of methyl groups differentiate these compounds from 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Chemical Properties: The presence of the carboxylic acid group in this compound imparts unique chemical properties, such as acidity and the ability to form esters and amides.
Biological Activity: The biological activities of these compounds may vary based on their structure. The specific arrangement of functional groups can influence their interaction with biological targets.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-9-4-3-8(11(13)14)5-10(9)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAGHMATZNMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-65-8 |
Source
|
Record name | 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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